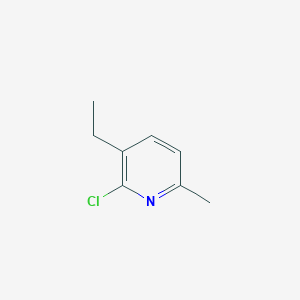
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles It is characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborole ring, which is further substituted with a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole typically involves the reaction of catechol with boron trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate boronic ester, which is then chlorinated to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The boron center can participate in oxidation and reduction reactions, altering the oxidation state of boron.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
Substitution: Formation of substituted benzodioxaboroles.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of boron-containing alcohols or amines.
Coupling: Formation of biaryl compounds.
科学的研究の応用
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: Used as a reagent for the selective cleavage of protecting groups and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of polymers and materials with unique properties due to the presence of boron.
作用機序
The mechanism of action of 2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole involves its ability to interact with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the compound’s biological effects. The pathways involved often include:
Enzyme Inhibition: Inhibition of enzymes by forming boron-enzyme complexes.
Receptor Binding: Binding to receptors and modulating their activity.
類似化合物との比較
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole can be compared with other benzodioxaboroles, such as:
2-Chloro-1,3,2-benzodioxaborole: Similar structure but lacks the methyl group, leading to different reactivity and applications.
5-Methyl-2H-1,3,2-benzodioxaborole:
The uniqueness of this compound lies in the presence of both chlorine and methyl substituents, which confer distinct reactivity and versatility in various applications.
特性
| 152272-65-6 | |
分子式 |
C7H6BClO2 |
分子量 |
168.39 g/mol |
IUPAC名 |
2-chloro-5-methyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C7H6BClO2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChIキー |
WLEPNZXAHUFPAS-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=C(O1)C=C(C=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)



![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
